3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
Description
3-Fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a fluorinated benzamide derivative featuring a 3-fluoro-substituted benzoyl group linked to a 2-hydroxyethylamine moiety, which is further attached to a 4-(furan-2-yl)phenyl ring. The furan ring may contribute to π-π stacking or hydrogen bonding, while the hydroxyethyl group could enhance solubility and bioavailability .
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUBMIQUTGJMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced under specific conditions to form a tetrahydrofuran derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-(2-Aminocyclopropyl)phenyl)-4-(furan-2-yl)benzamide hydrochloride (2a)
3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide (VU0409106)
- Structure : Features a thiazole ring and pyrimidinyloxy substituent instead of furan and hydroxyethyl groups.
- Key Differences : Thiazole’s sulfur atom may engage in hydrophobic interactions, while pyrimidinyloxy adds hydrogen-bonding capacity. The 3,5-difluoro substitution contrasts with the single 3-fluoro in the target compound.
- Activity : Acts as a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator, highlighting heterocycle-dependent receptor specificity .
Fluorinated Benzamide Derivatives
N-(2,3-Difluorophenyl)-2-fluorobenzamide
3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide
- Structure : Para- vs. meta-fluorine substitution on the aniline ring.
- Key Differences : Para-fluorine improves crystallinity and π-stacking, while meta-fluorine may disrupt symmetry, affecting NMR spectral complexity and solubility .
Hydroxyethyl-Containing Analogues
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide Derivatives
- Structure : Incorporates a 2-hydroxy group on the benzamide and a trifluoromethylphenyl group.
- Key Differences : The 2-hydroxy group enables stronger hydrogen bonding compared to 3-fluoro, while the trifluoromethyl group increases lipophilicity.
Biological Activity
3-Fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant studies.
- Molecular Formula : C20H17FN2O3
- Molecular Weight : 364.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some benzamide derivatives have shown to inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors has been noted, affecting cardiovascular and neurological functions.
Anticancer Activity
A study evaluated the anticancer potential of benzamide derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising role in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Fluoro-N-{...} | A431 (epidermoid carcinoma) | 12.5 | |
| 4-Hydroxy-Furanyl-Benzamide | H9C2 (cardiac myoblasts) | 15.0 |
Cardiovascular Effects
Research has shown that certain derivatives can affect left ventricular pressure (LVP), indicating potential benefits in heart failure models. For instance, the 4-hydroxy-furanyl-benzamide derivative was found to decrease infarct area and LVP in ischemia-reperfusion injury models.
Case Studies
- Study on Ischemia-Reperfusion Injury
- Objective : To evaluate the effects of a furanyl-benzamide derivative on heart failure.
- Methodology : Utilized isolated rat heart models to measure LVP changes.
- Findings : Significant reductions in infarct size were observed, attributed to M2-muscarinic receptor activation and nitric oxide synthase enzyme modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
